N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with a unique structure that combines a benzoxadiazole ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide include:
- N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide
- 3-(cyclopropylamino)-N-[1-(4-ethoxyphenyl)ethyl]propanamide
Uniqueness
What sets this compound apart is its unique combination of a benzoxadiazole ring and a sulfonamide group
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O4S/c1-3-22-13-7-4-6-12(10-13)11(2)19-24(20,21)15-9-5-8-14-16(15)18-23-17-14/h4-11,19H,3H2,1-2H3 |
InChI Key |
UPNQEOGEKAVYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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